N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
Description
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline-derived compound featuring a 3,4-dimethoxyphenyl substituent at the 4-position, a 6-methoxy group on the quinoline core, and a 4-methylbenzenesulfonyl moiety at the 3-position. This structural complexity confers unique physicochemical properties, including lipophilicity (logP ~4–5, estimated), moderate solubility, and a polar surface area (~55–65 Ų, inferred from analogs).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZNYSKSHGBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with two analogs from the evidence, highlighting key structural and physicochemical differences:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 3,4-dimethoxyphenyl group likely increases logP compared to ’s (4-methylphenyl)methyl substituent due to additional methoxy groups. However, the 4-methylbenzenesulfonyl moiety may reduce logP slightly compared to ’s 4-methoxybenzenesulfonyl (methoxy being more polar than methyl).
- Both analogs () exhibit logP >4, suggesting the target compound will also display high membrane permeability.
Hydrogen Bonding and Solubility: The target compound’s single hydrogen bond donor (amine) and seven acceptors (methoxy, sulfonyl, quinoline N) align with ’s acceptor count but differ from ’s lower acceptor count (6). This may result in moderate aqueous solubility, similar to (logSw ~-4.3).
Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting point, NMR, bioactivity) for the target compound are absent in the provided evidence. Predictions rely on structural analogs.
Synthetic Relevance : The synthesis of similar compounds (e.g., ’s benzamide derivatives) suggests that the target compound could be synthesized via sulfonylation and amination steps, though yields may vary with steric hindrance.
Biological Implications : The 4-methylbenzenesulfonyl group may confer stability against metabolic degradation compared to ’s benzenesulfonyl group, as methyl substituents often reduce oxidation.
Biological Activity
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with several functional groups that contribute to its biological activity:
- 3,4-Dimethoxyphenyl group
- 6-Methoxy substituent
- 4-Methylbenzenesulfonyl moiety
This unique structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis through mitochondrial pathways. This is evidenced by increased expression levels of pro-apoptotic markers such as Caspase 3 and Caspase 9 when tested on various cancer cell lines .
- Anti-inflammatory Activity : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties by modulating cytokine production in immune cells .
Anticancer Activity
Recent studies have reported the anticancer effects of this compound across various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 70.90 | Tubulin polymerization inhibition |
| MCF-7 (Breast) | 6.55 - 10.14 | Induction of apoptosis |
| Jurkat (Leukemia) | 79.34 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against a range of cancer types, with varying potency depending on the specific cell line.
Enzymatic Inhibition Studies
In addition to its anticancer properties, the compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| α-Glucosidase | 50% | 100 |
| α-Amylase | 45% | 100 |
These findings suggest that this compound may also play a role in managing metabolic disorders by inhibiting carbohydrate-digesting enzymes .
Case Studies and Research Findings
A notable study conducted by Shukla et al. (2021) explored the structure-activity relationship (SAR) of similar compounds and highlighted the importance of electron-donating groups in enhancing anticancer activity . This research supports the hypothesis that modifications to the functional groups on this compound could further improve its efficacy.
Another investigation focused on the compound's effects on inflammatory pathways. It was found to suppress TNF-α production significantly in murine macrophages, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
